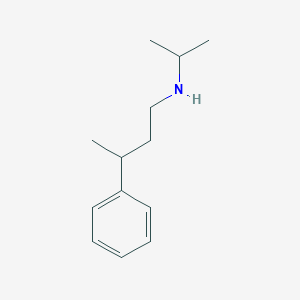

tert-Butyl (2S,3R)-3-amino-2-phenylpyrrolidine-1-carboxylate

Übersicht

Beschreibung

Tert-Butyl (2S,3R)-3-amino-2-phenylpyrrolidine-1-carboxylate, also known as tert-butyl (2S,3R)-3-aminopyrrolidine-1-carboxylate or tert-butyl (2S,3R)-3-aminopyrrolidine-1-carboxylate hydrochloride, is a chemical compound with a molecular formula of C14H23NO2. It is a white crystalline powder that is soluble in water and organic solvents. This compound is widely used in scientific research due to its unique properties and applications.

Wissenschaftliche Forschungsanwendungen

Enzyme-Catalyzed Kinetic Resolution

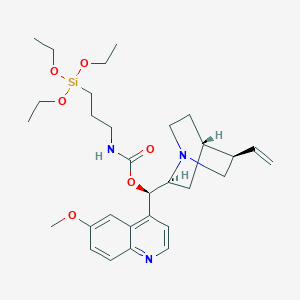

The first enzyme-catalyzed kinetic resolution of tert-butyl-3-hydroxy-4-phenylpyrrolidine-1-carboxylate has been achieved. This process, involving enzyme, solvent, and temperature optimization, yielded enantiomers with high enantioselectivity. The (+)-(3S,4R) enantiomer was prepared in a highly pure form through enzyme-catalyzed alcoholysis (Faigl et al., 2013).

Synthesis and Applications in Chiral Auxiliary

Both enantiomers of tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate were prepared from L-alanine. This compound was used as a chiral auxiliary in dipeptide synthesis and for the preparation of enantiomerically pure 2-methyl-3-phenylpropanoic acid (Studer et al., 1995).

Diels-Alder Reaction and Heterocycle Formation

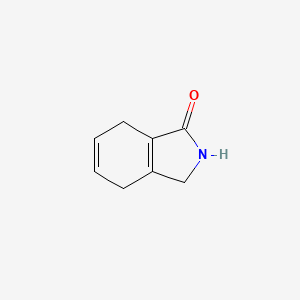

Tert-Butyl 3a-methyl-5-oxo-2,3,3a,4,5,6-hexahydroindole-1-carboxylate is a key compound in the Diels-Alder reaction and heterocycle formation. This compound demonstrates the versatility of tert-butyl-derivatives in organic synthesis (Padwa et al., 2003).

Alkoxide Anion Triggered Group Migration

A study reports a fast N→O tert-butyloxycarbonyl (Boc) migration of an imide derivative via a base-generated alkoxide. This highlights a novel mechanism involving a nine-membered cyclic transition state (Xue & Silverman, 2010).

Asymmetric Mannich Reaction

Tert-butyl phenyl(phenylsulfonyl)methylcarbamate was synthesized using an asymmetric Mannich reaction. This illustrates the potential of tert-butyl derivatives in synthesizing chiral amino carbonyl compounds (Yang et al., 2009).

Dynamic Kinetic Resolution

Tert-butyl (4S)-1-methyl-2-oxoimidazolidine-4-carboxylate was used as a chiral auxiliary in dynamic kinetic resolution, demonstrating its utility in stereoselective carbon-carbon bond formation (Kubo et al., 1997).

Stereoselective Synthesis

Tert-butyl 3-allyl-4-oxopiperidine-1-carboxylate and its derivatives were synthesized, showcasing the stereoselective capabilities of tert-butyl derivatives in organic chemistry (Boev et al., 2015).

Ring-Closing C-H Amination

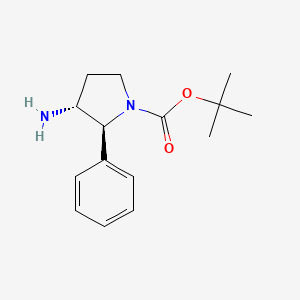

Anionic [CoII(Cor)]– (Cor = corrole) metalloradicals were used in the ring-closing C–H amination of an aliphatic azide, producing tert-butyl 2-phenylpyrrolidine-1-carboxylate. This demonstrated the catalytic potential of cobalt(II) corrole complexes in nitrene-transfer reactions (Goswami et al., 2018).

Economical Synthesis from L-Aspartic Acid

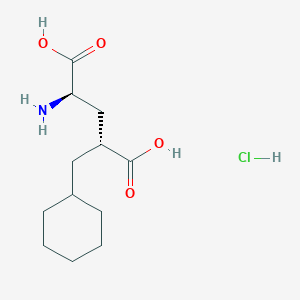

An economical synthesis of (S)-tert-butyl-3-aminopyrrolidine-1-carboxylate from L-aspartic acid was developed. This process is notable for its mild conditions and cost-effectiveness, suitable for industrial preparation (Han et al., 2018).

Wirkmechanismus

Target of Action

It is known to be a useful organic compound for research related to life sciences .

Mode of Action

The tert-butyl group, a component of this compound, is known for its unique reactivity pattern . It is used in various chemical transformations and has implications in biosynthetic and biodegradation pathways .

Biochemical Pathways

The tert-butyl group, a part of this compound, is known to be involved in various biosynthetic and biodegradation pathways .

Pharmacokinetics

It is known that the compound should be stored in a dark place, sealed in dry conditions, and under -20°c .

Result of Action

It is known to be a useful compound for research in life sciences .

Action Environment

It is known that the compound should be stored under specific conditions for optimal stability .

Eigenschaften

IUPAC Name |

tert-butyl (2S,3R)-3-amino-2-phenylpyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)17-10-9-12(16)13(17)11-7-5-4-6-8-11/h4-8,12-13H,9-10,16H2,1-3H3/t12-,13+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJKHGPRFYGGNRF-OLZOCXBDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1C2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@H]([C@@H]1C2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl (2S,3R)-3-amino-2-phenylpyrrolidine-1-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(3R)-oxan-3-yl]methanamine hydrochloride](/img/structure/B3114252.png)

![2-methyl-2H-pyrazolo[3,4-b]pyridin-5-amine hydrochloride](/img/structure/B3114268.png)

![Oxalic acid; bis({1,4-dioxa-8-azaspiro[4.5]decan-6-yl}methanamine)](/img/structure/B3114288.png)

![Tert-butyl 1-amino-5-azaspiro[2.3]hexane-5-carboxylate hydrochloride](/img/structure/B3114295.png)

![Tert-butyl 3,8-diazabicyclo[4.2.0]octane-3-carboxylate hydrochloride](/img/structure/B3114296.png)

![(E)-methyl 3-(3-(((4'-(dimethylamino)-[1,1'-biphenyl]-4-yl)methyl)amino)phenyl)acrylate](/img/structure/B3114304.png)

![2-[2-(Methylthio)pyrimidin-4-yl]-1-[3-(trifluoromethyl)phenyl]ethanone](/img/structure/B3114310.png)

![(1Z,5Z)-Cycloocta-1,5-diene;(11-diphenylphosphanyl-5-tricyclo[8.2.2.24,7]hexadeca-1(12),4,6,10,13,15-hexaenyl)-diphenylphosphane;rhodium;tetrafluoroborate](/img/structure/B3114318.png)

![5,7-Dichloro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B3114351.png)